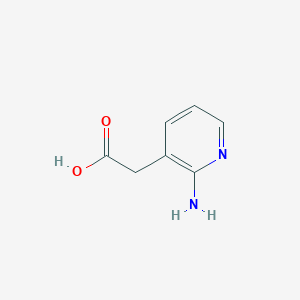![molecular formula C15H19NO3 B178864 [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate CAS No. 101930-01-2](/img/structure/B178864.png)
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of pyrrolidinyl ketones and has been found to possess various biochemical and physiological properties.
Mechanism Of Action
The mechanism of action of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to protect against oxidative stress and neurotoxicity.
Advantages And Limitations For Lab Experiments
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied and has a well-established pharmacological profile. However, it also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
In conclusion, [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is a chemical compound that has been extensively studied for its potential therapeutic effects. It possesses various biochemical and physiological properties and has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. While it has some limitations, it has several advantages for lab experiments and has several promising future directions for research.
Synthesis Methods
The synthesis of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate involves the reaction of pyrrolidine, benzyl bromide, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has been extensively studied for its potential therapeutic effects. It has been found to possess various pharmacological properties such as anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
CAS RN |
101930-01-2 |
|---|---|
Product Name |
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate |
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
[(3S)-1-benzylpyrrolidin-3-yl] 3-oxobutanoate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)9-15(18)19-14-7-8-16(11-14)10-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3/t14-/m0/s1 |
InChI Key |
CJULNPMQJAXWPZ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)CC(=O)O[C@H]1CCN(C1)CC2=CC=CC=C2 |
SMILES |
CC(=O)CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



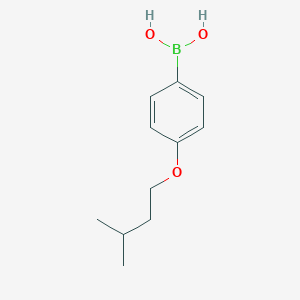
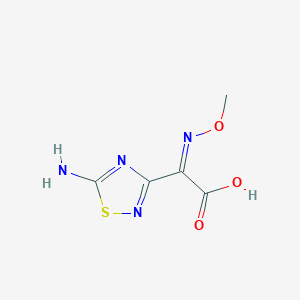
![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)
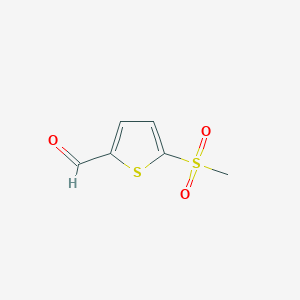
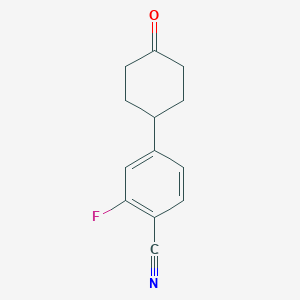


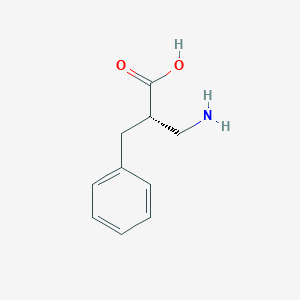

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)
